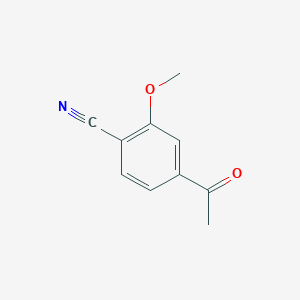

4-Acetyl-2-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)8-3-4-9(6-11)10(5-8)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSLCUWVXMXVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741647 | |

| Record name | 4-Acetyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102362-02-7 | |

| Record name | 4-Acetyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 4-Acetyl-2-methoxybenzonitrile

Established routes typically rely on the sequential introduction of functional groups onto a pre-existing benzene (B151609) ring or a suitably substituted precursor.

The synthesis of this compound can be envisioned from several logical precursors. A common strategy involves starting with a molecule that already contains one or two of the required substituents. For instance, a synthetic plan could involve the acetylation of 2-methoxybenzonitrile (B147131). This approach fixes the positions of the nitrile and methoxy (B1213986) groups, directing the incoming acetyl group to the desired para-position relative to the methoxy group due to its ortho-, para-directing nature.

Alternatively, one could start from a precursor like 4-acetyl-2-aminophenol. This would require a Sandmeyer reaction to convert the amino group into the nitrile, a standard transformation in aromatic chemistry. Another potential precursor is 4-bromo-3-methoxyacetophenone, where the bromo-group can be converted to a nitrile via nucleophilic substitution or, more commonly, through transition-metal-catalyzed cyanation. rsc.orgrsc.org

The conversion of aldehydes to nitriles also presents a viable pathway. google.comgoogle.com A precursor such as 4-formyl-2-methoxybenzaldehyde could be converted to this compound, though this would involve multiple steps including oxidation of one aldehyde group and conversion of the other to a nitrile. A more direct route would start from 4-formyl-2-methoxybenzonitrile, which is commercially available, and then introduce the acetyl group's methyl component via a Grignard reaction followed by oxidation. bldpharm.com

While a specific multi-step synthesis for this compound is not extensively detailed in readily available literature, analogous syntheses for related compounds provide a clear blueprint. For example, the synthesis of 2-cyano-3-methoxyacetophenone can be achieved through a Sandmeyer reaction starting from 2-amino-3-methoxyacetophenone. google.com This process involves diazotization of the amine with nitrous acid, followed by treatment with a copper(I) cyanide solution to introduce the nitrile group. google.com

A plausible multi-step synthesis for this compound could start from 3-methoxyacetophenone. The synthesis would proceed as follows:

Nitration: Introduction of a nitro group. Due to the directing effects of the acetyl and methoxy groups, a mixture of isomers would likely be produced, requiring separation.

Reduction: The nitro group is reduced to an amino group, yielding an amino-methoxyacetophenone derivative.

Sandmeyer Reaction: The amino group is converted to a nitrile group via diazotization and subsequent reaction with a cyanide source.

Another conceptual multi-step route begins with 4-bromo-3-methoxyaniline.

Protection: The amine is protected, for example, as an acetamide.

Friedel-Crafts Acylation: Introduction of the acetyl group.

Cyanation: The bromo group is replaced with a cyano group, often using palladium catalysis.

Deprotection: Removal of the protecting group from the amine, if necessary for the final product, though not for the target compound of this article.

A study on the synthesis of inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1) involved a multi-step synthesis to obtain 4-(((6-chloroquinolin-2-yl)methyl)amino)-2-methoxybenzonitrile, starting from 4-fluoroacetanilide (B1213217) over five steps. uni-koeln.de This highlights the utility of substituted methoxybenzonitriles as key intermediates in complex molecule synthesis. uni-koeln.de

One-pot reactions are highly valued in chemical synthesis for their efficiency, reducing the need for intermediate purification steps and minimizing waste. benthamdirect.com While a specific one-pot synthesis for this compound is not prominent, methods for functionally related benzonitriles are well-documented.

For instance, a one-pot approach has been developed for the synthesis of functionalized benzo[h]quinolines from benzonitriles and diynones through a base-catalyzed cascade reaction. nih.gov Another study reports a domino one-pot strategy to create structurally novel benzonitrile (B105546) derivatives from 2-[(3-hydroxy/acetoxy)propyn-1-yl]benzamides, which involves dehydration and halohydration. thieme-connect.com These examples demonstrate the potential for developing efficient one-pot syntheses for complex benzonitriles by combining multiple reaction steps in a single vessel. nih.govthieme-connect.com

Advanced Synthetic Approaches to Benzonitriles

Modern synthetic chemistry has seen the rise of powerful catalytic methods for the formation of carbon-nitrogen bonds, which are particularly relevant for the synthesis of benzonitriles.

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering a significant improvement over traditional methods for preparing aryl nitriles like the Sandmeyer and Rosenmund-von Braun reactions. researchgate.net Catalysts based on palladium, nickel, and copper are widely used due to their high efficacy and broad functional group tolerance. rsc.orgrsc.org These methods typically involve the cross-coupling of an aryl halide or pseudohalide with a cyanide source. researchgate.net

The palladium-catalyzed cyanation of aryl halides is a particularly well-developed and versatile method for synthesizing benzonitriles. rsc.org This reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by a ligand exchange with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. researchgate.netpsu.edu

A variety of cyanide sources can be used, including potassium cyanide, sodium cyanide, and zinc cyanide. researchgate.net To overcome catalyst deactivation by the cyanide anion, co-catalysts are sometimes employed. researchgate.net A significant advancement has been the use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.netgoogle.com This reagent is more environmentally benign and has been used successfully in palladium-catalyzed cyanations. thieme-connect.de

The choice of ligand for the palladium catalyst is crucial for the reaction's success. Ligands such as triphenylphosphine (B44618) and dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly used. psu.edursc.org The reaction conditions, including solvent, temperature, and base, are also critical parameters that need to be optimized for each specific substrate. google.comthieme-connect.de

Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Catalyst | Ligand | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodotoluene | Pd₂(dba)₃ | dppf | CuCN | Dioxane | Reflux | 95 | psu.edu |

| 4-Bromotoluene | Pd(OAc)₂ | None | K₄[Fe(CN)₆] | DMA | 120 | 10 | thieme-connect.de |

| Bromocalix researchgate.netarene | Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 150 | 98 | rsc.org |

| 4-Bromoanisole | Pd(OAc)₂ | None | K₄[Fe(CN)₆] | NMP | 140 | 96 | google.com |

This methodology could be directly applied to the synthesis of this compound from a precursor such as 4-bromo-3-methoxyacetophenone. The presence of the acetyl and methoxy groups would need to be considered when selecting the specific catalyst system and reaction conditions to ensure compatibility and high yield.

Nitrile Synthesis via Aldehyde Oxime Esters

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. organic-chemistry.org A common two-step method involves the formation of an aldoxime from the corresponding aldehyde, followed by dehydration. google.comgoogle.com Oximes are stable crystalline compounds that can be readily prepared from carbonyl compounds and hydroxylamine. researchgate.net The dehydration of the intermediate aldoxime can be achieved using various reagents, such as acetic anhydride (B1165640) or thionyl chloride. google.comgoogle.com One-pot procedures, which avoid the isolation of the oxime intermediate, have also been developed, offering greater efficiency. google.comgoogle.com For the synthesis of this compound, the starting material would be 4-acetyl-2-methoxybenzaldehyde. This aldehyde would first be converted to its oxime, which is then dehydrated to yield the target nitrile. N-heterocyclic carbene (NHC) catalysis has also been explored for the synthesis of ketonitriles from cycloketone oxime derivatives and aldehydes. acs.org

Table 3: Conversion of Aldehydes to Nitriles via Oximes

| Starting Aldehyde | Reagents/Method | Key Features | Yield | Reference |

|---|---|---|---|---|

| 4-methoxybenzaldehyde | Oximation then Dehydration (SOCl₂) | Two-step, high purity product | >90% | google.com |

| Various Aldehydes | Hydroxylamine, then Dehydrating Agent | Traditional, versatile method | Good to Excellent | google.com |

| Benzaldehyde | NH₄OAc, O₂, 4-AcNH-TEMPO, NaNO₂, HNO₃ | One-pot aerobic oxidation | Selective | organic-chemistry.org |

Schmidt-Type Nitrile Synthesis Modifications

The Schmidt reaction provides a direct route from aldehydes to nitriles using an azide (B81097) reagent, typically sodium azide, in the presence of a strong acid like triflic acid (TfOH). organic-chemistry.org This method is often high-yielding and proceeds rapidly. organic-chemistry.org Recent modifications have focused on reducing the amount of acid required. For example, using the strong hydrogen-bond-donating solvent 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) allows the reaction to proceed with only a substoichiometric amount of acid catalyst. mdpi.com This improved protocol is tolerant of a wide range of functional groups on the aromatic ring, making it potentially suitable for the conversion of 4-acetyl-2-methoxybenzaldehyde directly to this compound.

Table 4: Schmidt Reaction for Aldehyde to Nitrile Conversion

| Aldehyde Substrate | Azide Source | Acid/Solvent System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | NaN₃ | TfOH (40 mol%) / HFIP | Room Temp, 10 min | 95 | mdpi.com |

| 4-Methoxybenzaldehyde | NaN₃ | TfOH (3 equiv) | CH₂Cl₂ | High | organic-chemistry.org |

Functional Group Interconversion Strategies

An alternative synthetic route involves starting with a benzonitrile core and introducing the acetyl and methoxy functional groups through interconversion strategies.

Strategies for Carbonyl Group Introduction

The introduction of an acetyl group onto an aromatic ring is most commonly achieved through the Friedel-Crafts acetylation reaction. chemcess.comunacademy.com This electrophilic aromatic substitution reaction typically employs an acetylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst. chemcess.com For the synthesis of this compound, the starting material would be 2-methoxybenzonitrile. The electron-donating methoxy group is an ortho-, para-director. Therefore, acetylation would be expected to occur at the position para to the methoxy group (position 4), leading to the desired product. The reaction conditions, including the choice of Lewis acid and solvent, would need to be optimized to ensure high regioselectivity and yield.

Table 5: Friedel-Crafts Acetylation for Carbonyl Introduction

| Substrate | Acetylating Agent | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Aniline | Acetic Anhydride | Acid Catalyst | Forms Acetanilide | chemcess.com |

| 4-methoxybenzonitrile (intermediate) | Acetyl chloride or Acetic anhydride | Lewis Acid | Introduces acetyl group at the 4-position |

Etherification Methodologies for Methoxy Group Incorporation

The methoxy group can be introduced via etherification of a corresponding hydroxyl group. The Williamson ether synthesis is a classic and reliable method for this transformation. This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent, such as methyl iodide or dimethyl sulfate. In the context of synthesizing this compound, the precursor would be 4-acetyl-2-hydroxybenzonitrile. The synthesis of this precursor from 2,4-dihydroxybenzonitrile (B1587391) or other related compounds is a necessary prerequisite. The phenolic hydroxyl group at position 2 would be selectively methylated to yield the final product.

Table 6: Etherification for Methoxy Group Synthesis

| Precursor | Methylating Agent | Base | Reaction Type | Product |

|---|---|---|---|---|

| 4-acetyl-2-hydroxybenzonitrile | Methyl Iodide (CH₃I) | K₂CO₃ | Williamson Ether Synthesis | This compound |

Stereoselective Synthesis Considerations

Stereoselective synthesis is a cornerstone of modern organic chemistry, enabling the precise construction of molecules with specific three-dimensional arrangements. numberanalytics.com This control is crucial as the biological activity and physical properties of a compound are often intrinsically linked to its stereochemistry. numberanalytics.com In the synthesis of complex organic molecules, including derivatives of benzonitriles, achieving high levels of stereoselectivity is a significant challenge. Methodologies to achieve this include asymmetric catalysis, the use of chiral substrates, and the temporary incorporation of a chiral auxiliary. numberanalytics.combac-lac.gc.ca

A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of one or more reactions. wikipedia.org The auxiliary is attached to the substrate, and its inherent chirality influences the formation of new stereocenters with a high degree of selectivity. numberanalytics.comwikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This strategy has been widely applied in the synthesis of natural products and pharmaceuticals. wikipedia.orgspringerprofessional.de

Application of Chiral Auxiliaries in Benzonitrile Derivatives

The application of chiral auxiliaries is a powerful strategy for controlling stereochemistry in the synthesis of a wide array of organic compounds. Although direct stereoselective synthesis of this compound using chiral auxiliaries to create a chiral center at the acetyl group is not widely documented, the principles are well-established for benzonitrile derivatives and related structures. These auxiliaries are instrumental in reactions such as alkylations, aldol (B89426) reactions, and cycloadditions. numberanalytics.comdokumen.pub

Various types of chiral auxiliaries have been developed and utilized, with oxazolidinones, pyrrolidines, and camphor-based auxiliaries being among the most common. springerprofessional.dedokumen.pub For instance, Evans' oxazolidinone auxiliaries are extensively used due to their high reliability and the predictability of the stereochemical outcome. mdpi.comresearchgate.net These auxiliaries can be attached to a molecule to direct subsequent reactions.

In the context of reactions involving the benzonitrile moiety, chiral auxiliaries have been employed to control stereoselectivity in various transformations. For example, in 1,3-dipolar cycloadditions of benzonitrile oxides to acrylamides, chiral oxazolidinone and imidazolidinone auxiliaries have been used to achieve asymmetric induction. researchgate.net Similarly, nitrile ylide cycloadditions with electron-poor acceptors attached to chiral auxiliaries, such as amino acid-derived oxazolidinones, can proceed with high yield and stereoselectivity even without the use of a Lewis acid. researchgate.net

Carbohydrates have also been explored as chiral auxiliaries due to their natural abundance and rich stereochemistry. springerprofessional.de They have been successfully used in various diastereoselective reactions, including cycloadditions. springerprofessional.de Furthermore, heterocyclic compounds are recognized as efficient chiral auxiliaries for asymmetric induction in the synthesis of complex chiral intermediates that are valuable in the preparation of biologically important molecules. springerprofessional.de

The following table summarizes selected research findings on the application of chiral auxiliaries in reactions involving benzonitrile derivatives and related compounds, showcasing the diversity of auxiliaries and their effectiveness in controlling stereochemistry.

| Reaction Type | Chiral Auxiliary | Substrate Type | Diastereomeric/Enantiomeric Excess | Ref. |

| 1,3-Dipolar Cycloaddition | Oxazolidinone | Acrylamide with Benzonitrile Oxide | High | researchgate.net |

| Nitrile Ylide Cycloaddition | Amino acid-derived Oxazolidinone | Electron-poor Alkenes | High | researchgate.net |

| Asymmetric Alkylation | BINOL-based | Chiral Glycine Derivatives | 69-86% de | wikipedia.org |

| Diels-Alder Reaction | Acetal from 7-hydroxyindan-1-one | Acrylate Derivative | 91:9 dr | sfu.ca |

| Aldol Reaction | Oxazolidinone | N-acyloxazolidinone | High | wikipedia.orgmdpi.com |

de = diastereomeric excess, dr = diastereomeric ratio

The data indicates that a variety of chiral auxiliaries can effectively control the stereochemical outcome of reactions involving molecules with structural similarities to benzonitrile derivatives. The choice of auxiliary and reaction conditions is critical for achieving the desired stereoselectivity.

Reaction Chemistry and Transformational Pathways

Reactivity of the Nitrile Functionality

The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and participates in a range of characteristic transformations.

The conversion of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for this reduction, each with its own advantages in terms of yield and conditions.

One of the most effective reagents for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction, typically carried out in an ethereal solvent like diethyl ether, involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an acidic workup to yield the primary amine. libretexts.org While highly efficient, LiAlH₄ is a potent and pyrophoric reagent requiring careful handling. nsf.gov

Catalytic hydrogenation offers a milder alternative. chemguide.co.ukresearchgate.net This method employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk The reaction conditions, including temperature and pressure, can be adjusted depending on the chosen catalyst. chemguide.co.uk For instance, the hydrogenation of nitriles can be achieved using a well-defined iron pincer complex, demonstrating good functional group tolerance. researchgate.net Ruthenium catalysts have also been employed for the transfer hydrogenation of aromatic nitriles to amines. thalesnano.com

Another approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), or a combination of sodium borohydride (B1222165) and a Lewis acid like boron trifluoride etherate. calvin.edu These reagents can selectively reduce the nitrile group in the presence of other functional groups, such as a nitro group. calvin.edu Studies have shown that benzonitriles with electron-withdrawing groups tend to react faster and give higher yields compared to those with electron-donating groups. nih.gov For example, 4-methoxybenzonitrile, which has an electron-donating group, requires refluxing in tetrahydrofuran (B95107) for complete reduction. nih.govacs.org

Table 1: Comparison of Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by acid workup. chemguide.co.uklibretexts.org | Primary Amine | Highly effective but pyrophoric. chemguide.co.uknsf.gov |

| Catalytic Hydrogenation (H₂/Metal) | H₂ gas, Pd, Pt, or Ni catalyst, elevated temperature and pressure. chemguide.co.uk | Primary Amine | Milder conditions, catalyst-dependent. chemguide.co.ukresearchgate.net |

| Borane Complexes (e.g., BH₃·THF) | Aprotic solvent. calvin.edu | Primary Amine | Good for selective reductions. calvin.edu |

| Sodium Borohydride/Lewis Acid | 2-Methyltetrahydrofuran. calvin.edu | Primary Amine | Offers an alternative for selective reductions. calvin.edu |

The nitrile group of 4-acetyl-2-methoxybenzonitrile can be hydrolyzed to either a carboxylic acid or an amide under appropriate conditions. This transformation is a valuable tool for introducing carboxylic acid or amide functionalities.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. orgosolver.com The reaction proceeds through the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid.

Base-catalyzed hydrolysis, on the other hand, is often carried out using a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution. oatext.com The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org The resulting intermediate is then protonated to form an amide, which can be further hydrolyzed to the carboxylic acid upon prolonged reaction time or under more vigorous conditions. For instance, benzonitriles can be converted to their corresponding amides in good yields using sodium hydroxide in isopropanol (B130326) at 60°C. oatext.com

Table 2: Conditions for Nitrile Hydrolysis

| Product | Conditions | Mechanism |

|---|---|---|

| Carboxylic Acid | Strong acid (e.g., H₂SO₄), heat. orgosolver.com | Acid-catalyzed hydrolysis. orgosolver.com |

| Amide | Strong base (e.g., NaOH), controlled conditions. oatext.com | Base-catalyzed hydrolysis. libretexts.orgoatext.com |

| Carboxylic Acid | Strong base (e.g., NaOH), prolonged reaction. oatext.com | Further hydrolysis of the initially formed amide. libretexts.org |

The nitrile functionality can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net Tetrazoles are five-membered heterocyclic rings that are considered bioisosteres of carboxylic acids and have applications in medicinal chemistry. chalcogen.ro

The synthesis of 5-substituted 1H-tetrazoles from nitriles is commonly achieved by reacting the nitrile with sodium azide (B81097) (NaN₃) in the presence of a proton source, such as ammonium (B1175870) chloride, in a solvent like dimethylformamide (DMF). chalcogen.roekb.eg This method avoids the use of the highly toxic and explosive hydrazoic acid. chalcogen.ro The reaction involves the nucleophilic addition of the azide ion to the nitrile carbon, followed by cyclization and protonation to yield the tetrazole ring. chalcogen.ro

Table 3: Synthesis of Tetrazoles from Nitriles

| Reactants | Conditions | Product |

|---|---|---|

| Nitrile, Sodium Azide, Ammonium Chloride | Dimethylformamide (DMF). chalcogen.roekb.eg | 5-Substituted 1H-Tetrazole |

Reactivity of the Acetyl (Ketone) Functionality

The acetyl group, a methyl ketone, is another key reactive site in this compound, susceptible to both oxidation and addition reactions. libretexts.org

The acetyl group can undergo oxidation to yield a carboxylic acid or an ester, depending on the oxidant used.

The haloform reaction is a classic method for converting methyl ketones to carboxylic acids. lscollege.ac.inwikipedia.orglibretexts.org This reaction involves the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group to form a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). lscollege.ac.inlibretexts.org

The Baeyer-Villiger oxidation, on the other hand, converts ketones to esters using peroxyacids (like m-CPBA) or peroxides. wikipedia.orgnumberanalytics.comnih.gov This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom. numberanalytics.comnih.gov The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. numberanalytics.com

Table 4: Oxidation of the Acetyl Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Haloform Reaction | Halogen (Cl₂, Br₂, I₂) and Base (e.g., NaOH). lscollege.ac.inlibretexts.org | Carboxylic Acid |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA). wikipedia.orgnih.gov | Ester |

The carbonyl carbon of the acetyl group is electrophilic and readily undergoes nucleophilic addition reactions. libretexts.orgchemguide.co.uk

Grignard reagents, powerful carbon-based nucleophiles, add to the ketone to form tertiary alcohols after an acidic workup. chemguide.co.ukmasterorganicchemistry.comnumberanalytics.com This reaction is a fundamental C-C bond-forming reaction in organic synthesis. The reaction of a Grignard reagent with an ester results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.comlibretexts.org

The ketone can also be reduced to a secondary alcohol using various reducing agents. While strong reducing agents like LiAlH₄ would also reduce the nitrile group, milder reagents can be employed for selective ketone reduction.

Table 5: Addition Reactions to the Acetyl Group

| Reagent | Product |

|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol. chemguide.co.ukmasterorganicchemistry.com |

| Reducing Agent | Secondary Alcohol |

Condensation Reactions

The acetyl group of this compound is a key functional group that can participate in various condensation reactions, most notably the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones. numberanalytics.comwikipedia.org

The general mechanism for the Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of the ketone by a base, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final chalcone (B49325) product. numberanalytics.commagritek.com The synthesis of chalcones is a significant area of research due to their wide range of biological activities and their use as intermediates in the synthesis of more complex molecules like flavonoids. numberanalytics.comnih.govchemrevlett.com

Studies have explored various conditions for Claisen-Schmidt condensations, including the use of different bases such as sodium hydroxide or potassium hydroxide, and sometimes employing solvent-free methods or microwave irradiation to enhance reaction rates and yields. nih.govjocpr.comrsc.org For instance, chalcones have been synthesized by reacting acetophenone (B1666503) derivatives with substituted benzaldehydes in the presence of a base like potassium hydroxide in methanol (B129727) or ethanol. nih.gov

The reactivity of this compound in these condensations is influenced by the electronic effects of its substituents. The methoxy (B1213986) group is electron-donating, while the acetyl and nitrile groups are electron-withdrawing. These competing effects influence the acidity of the α-protons of the acetyl group and the reactivity of the resulting enolate.

Reactivity of the Methoxy (Ether) Functionality

Cleavage Reactions

The methoxy group (-OCH3) in this compound is an ether functionality that can be cleaved under specific reaction conditions. Demethylation is a common transformation for aryl methyl ethers and is typically achieved using strong acids or Lewis acids. Reagents like boron tribromide (BBr3) are highly effective for cleaving aryl methyl ethers to the corresponding phenols. Other reagents that can be employed include hydrobromic acid (HBr) or hydroiodic acid (HI).

The reaction mechanism with BBr3 involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and an aryloxy-dibromoborane intermediate. Subsequent workup with water hydrolyzes the boron-oxygen bond to yield the phenol (B47542).

Stability and Directed Ortho Metalation Effects

The methoxy group is generally stable under many reaction conditions. mdpi.com However, its presence on the aromatic ring significantly influences the molecule's reactivity, particularly through directed ortho metalation (DoM). wikipedia.org DoM is a powerful tool in organic synthesis that allows for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.org

The methoxy group is a moderate directing group for ortho metalation. organic-chemistry.org In this process, a strong base, typically an organolithium reagent like n-butyllithium, is used to deprotonate the aromatic ring at the position ortho to the directing group. wikipedia.org The heteroatom of the directing group coordinates to the lithium, facilitating the deprotonation of the nearby ortho-proton. wikipedia.org This generates a highly reactive aryllithium intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups.

For this compound, the methoxy group at position 2 would direct lithiation to the 3-position. However, the presence of the acetyl and cyano groups, which are also electron-withdrawing and can potentially interact with the organolithium reagent, complicates the regioselectivity of this reaction.

Aromatic Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. uomustansiriyah.edu.iq The regiochemical outcome of EAS on this compound is determined by the directing effects of the existing substituents. The methoxy group (-OCH3) is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgmasterorganicchemistry.com Conversely, the acetyl (-COCH3) and nitrile (-CN) groups are deactivating groups and meta-directors because they withdraw electron density from the ring. pressbooks.pub

In this compound, the powerful ortho-, para-directing effect of the methoxy group at position 2 will dominate. Therefore, incoming electrophiles would be directed to the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the acetyl group. The positions ortho to the methoxy group are C1 (occupied by the nitrile) and C3. Thus, electrophilic substitution is most likely to occur at the C3 or C5 positions. The acetyl group at C4 will direct incoming electrophiles to the C3 and C5 positions (meta to itself), and the nitrile group at C1 will direct to the C3 and C5 positions (meta to itself). Therefore, all substituents direct towards the C3 and C5 positions.

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO2+) electrophile would be expected to substitute at either the C3 or C5 position. savemyexams.com Similarly, halogenation with a halogen (e.g., Br2) and a Lewis acid catalyst would also be expected to yield substitution at these positions. The exact ratio of the resulting isomers would depend on the specific reaction conditions and the steric hindrance around each potential site.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. numberanalytics.com For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group. doubtnut.comlibretexts.org

In the case of this compound, the molecule possesses two strong electron-withdrawing groups: the acetyl group and the nitrile group. However, for a typical SNAr reaction to proceed, a suitable leaving group, such as a halide, would need to be present on the ring. The methoxy group is generally a poor leaving group.

If a derivative of this compound containing a good leaving group (e.g., a halogen) at a position activated by the acetyl and nitrile groups were available, SNAr could be a viable pathway for further functionalization. For instance, if a halogen were present at the C4 position instead of the acetyl group, the nitrile group at C1 would be para to it, and the methoxy group at C2 would be ortho, potentially activating it for nucleophilic attack. The rate of SNAr reactions generally increases with the number of electron-withdrawing groups on the ring. libretexts.org

Benzene (B151609) Ring Cleavage Reactions

The inherent stability of the aromatic ring in this compound requires aggressive conditions or highly reactive reagents to achieve cleavage. Such transformations are drastic, leading to the complete destruction of the aromatic core and the formation of aliphatic fragments. Two principal pathways for achieving this are ozonolysis and metal-catalyzed oxidation.

Ozonolysis: The reaction of aromatic systems with ozone can lead to oxidative cleavage of the benzene ring. Although more commonly applied to alkenes, ozone is a powerful enough oxidant to attack the benzene nucleus, particularly under forcing conditions. masterorganicchemistry.com The initial attack forms an unstable ozonide, which then decomposes to yield a mixture of smaller, highly oxidized aliphatic molecules. masterorganicchemistry.com For this compound, this process would break the cyclic structure, likely producing various dicarbonyl and carboxyl-containing fragments. The precise distribution of products would depend on the specific workup conditions employed (reductive or oxidative). masterorganicchemistry.com

Ruthenium-Catalyzed Oxidation: Ruthenium-based catalysts, particularly in the form of ruthenium(VIII) oxide (RuO₄), generated in situ from precursors like ruthenium(III) chloride (RuCl₃), are known to effect the oxidative cleavage of aromatic rings. nih.govresearchgate.net This method, often referred to as ruthenium-ion-catalyzed oxidation (RICO), can selectively oxidize the aromatic core in preference to alkyl side chains. researchgate.netcardiff.ac.uk Studies on various aromatic hydrocarbons have shown that this process can open the ring to form dicarboxylic acids or other oxidized fragments. nih.govcardiff.ac.uk When applied to this compound, it is anticipated that the benzene ring would be cleaved, leading to aliphatic products whose structures would be derived from the fragmentation of the parent ring.

Selectivity in Multi-Functionalized Systems

The presence of three distinct functional groups—nitrile, ketone (acetyl), and ether (methoxy)—on the benzene ring makes this compound a compelling substrate for studying chemoselectivity and regioselectivity.

Selective Reduction in the Presence of Other Functional Groups

Achieving the selective reduction of either the acetyl or the nitrile group while leaving the other intact is a significant synthetic challenge. The choice of reducing agent and reaction conditions is critical to steer the reaction towards the desired outcome. Generally, carbonyl groups are more readily reduced than nitriles, but the specific electronic environment of the substrate can alter this reactivity.

The reduction of the acetyl group to a secondary alcohol (1-(4-cyano-3-methoxyphenyl)ethanol) would typically be accomplished using mild hydride reagents. Conversely, the reduction of the nitrile group to a primary amine (4-acetyl-2-methoxybenzylamine) requires more robust reducing systems. Some catalytic systems have been developed for the chemoselective reduction of nitriles in the presence of other reducible functionalities like ketones. acs.org For example, certain platinum(II) catalysts with sodium borohydride have shown high selectivity for reducing nitro and nitrile groups over ketones and aldehydes in aqueous media. acs.org Conversely, protocols designed for the selective reduction of ketones in the presence of nitriles also exist, often exploiting the differential reactivity of the functional groups towards specific reagents. jst.go.jp However, some catalytic systems may lead to the simultaneous reduction of both groups; for instance, a cobalt catalyst with pinacolborane (HBPin) was found to reduce both the acetyl and nitrile functions in 4-acetylbenzonitrile (B130643). nsf.gov

Table 1: Theoretical Selectivity in the Reduction of this compound

| Target Transformation | Potential Reagent/System | Expected Major Product | Rationale/Reference Principle |

|---|---|---|---|

| Selective Ketone Reduction | Sodium borohydride (NaBH₄) in protic solvent | 1-(4-cyano-3-methoxyphenyl)ethanol | NaBH₄ is a mild reducing agent that typically reduces ketones and aldehydes faster than nitriles. |

| Selective Nitrile Reduction | Catalytic Hydrogenation (e.g., Rh- or Pt-based catalyst) under specific conditions | 4-Acetyl-2-methoxybenzylamine | Certain heterogeneous or homogeneous catalysts can be tuned to show high chemoselectivity for nitrile reduction. acs.org |

| Exhaustive Reduction | Lithium aluminum hydride (LiAlH₄); Cobalt catalyst with HBPin nsf.gov | 4-(1-hydroxyethyl)-2-methoxybenzylamine | Strong reducing agents like LiAlH₄ or certain unselective catalytic systems will reduce both the ketone and the nitrile. nsf.gov |

Regioselective Functionalization of the Aromatic Ring

Introducing a new substituent onto the aromatic ring of this compound is governed by the directing effects of the groups already present. The outcome depends heavily on the reaction type, primarily Electrophilic Aromatic Substitution (EAS) or Directed ortho-Metalation (DoM).

Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts acylation), the position of attack by the incoming electrophile is dictated by the electronic properties of the existing substituents. lumenlearning.comstudymind.co.uk

-OCH₃ group (at C2): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

-COCH₃ group (at C4): This is a moderately deactivating group and a meta-director because it withdraws electron density from the ring through resonance.

-CN group (at C1): This is a strongly deactivating group and a meta-director, also due to resonance-based electron withdrawal.

When these effects are combined, the powerful activating and directing effect of the methoxy group dominates. libretexts.org It strongly activates the positions ortho (C3) and para (C5) to itself. The deactivating groups (-COCH₃ and -CN) direct to positions that are already occupied or less activated. Therefore, electrophilic substitution is strongly predicted to occur at the C3 or C5 positions, with the C5 position often being favored to minimize steric hindrance from the adjacent methoxy group.

Directed ortho-Metalation (DoM): This strategy provides an alternative and highly regioselective method for functionalization. wikipedia.org DoM involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. uwindsor.ca The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org The methoxy group is a well-established DMG. organic-chemistry.org In this compound, the -OCH₃ group at C2 will direct the lithiation exclusively to the C3 position. This high regioselectivity is achieved because the lithium base coordinates with the heteroatom of the DMG, facilitating the removal of the adjacent proton. uwindsor.ca This method allows for the precise introduction of a wide range of functional groups at the C3 position, a feat not easily achieved by classical EAS.

Table 2: Predicted Regioselectivity in the Functionalization of this compound

| Reaction Type | Key Directing Influence | Predicted Position(s) of Functionalization | Mechanism |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Bromination) | -OCH₃ group (activating, ortho, para-director) | C5 (major), C3 (minor) | The strongly activating methoxy group directs the incoming electrophile, overpowering the deactivating meta-directing groups. libretexts.org |

| Directed ortho-Metalation (DoM) | -OCH₃ group (directing metalation group) | C3 (exclusive) | The organolithium base coordinates to the oxygen of the methoxy group and selectively deprotonates the adjacent C3 position. wikipedia.orguwindsor.ca |

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, allows for the unambiguous assignment of all protons and carbons in 4-Acetyl-2-methoxybenzonitrile.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the acetyl and methoxy (B1213986) groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the acetyl and nitrile groups and the electron-donating nature of the methoxy group will cause a characteristic downfield or upfield shift of the aromatic protons.

Based on established substituent effects, the following ¹H NMR spectral data are predicted:

Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the acetyl group is expected to be the most downfield, while the proton ortho to the methoxy group will be the most upfield.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Acetyl Protons: The three protons of the acetyl group (-COCH₃) will also appear as a sharp singlet, expected to be further downfield than typical methyl groups due to the deshielding effect of the adjacent carbonyl group, likely in the range of δ 2.5-2.7 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-8.0 | d | 1H | H-5 |

| ~7.6-7.8 | dd | 1H | H-3 |

| ~7.1-7.3 | d | 1H | H-6 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -COCH₃ |

Note: These are predicted values and may vary slightly in experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms and functional groups.

The predicted ¹³C NMR spectral data are as follows:

Carbonyl Carbon: The carbon of the acetyl group's carbonyl function is expected to be the most downfield signal, typically appearing in the range of δ 195-200 ppm.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear in the range of δ 115-120 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct signals in the range of δ 110-165 ppm. The carbons directly attached to the electron-withdrawing acetyl and nitrile groups will be shifted downfield, while the carbon attached to the electron-donating methoxy group will be shifted upfield.

Methoxy Carbon: The carbon of the methoxy group will appear in the range of δ 55-60 ppm.

Acetyl Carbon: The methyl carbon of the acetyl group will appear in the upfield region, typically around δ 25-30 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~197 | C=O |

| ~163 | C-OCH₃ |

| ~135 | C-CN |

| ~133 | C-5 |

| ~131 | C-3 |

| ~118 | C-6 |

| ~117 | -C≡N |

| ~112 | C-1 |

| ~56 | -OCH₃ |

| ~26 | -COCH₃ |

Note: These are predicted values and may vary slightly in experimental conditions.

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, cross-peaks would be expected between the coupled aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals. For example, the singlet at ~3.9 ppm would show a cross-peak with the carbon signal at ~56 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the different functional groups to the aromatic ring. For instance, the protons of the acetyl group (~2.6 ppm) would show correlations to the carbonyl carbon (~197 ppm) and the aromatic carbon to which the acetyl group is attached.

Predicted HMBC Correlations for this compound

| Proton Signal (δ, ppm) | Correlated Carbon Signals (δ, ppm) |

|---|---|

| H-5 (~7.8-8.0) | C-1, C-3, C-4, C≡N |

| H-3 (~7.6-7.8) | C-1, C-2, C-5, C=O |

| H-6 (~7.1-7.3) | C-2, C-4, C-5 |

| -OCH₃ (~3.9) | C-2 |

| -COCH₃ (~2.6) | C-4, C=O |

Note: These are predicted correlations based on the molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds.

C≡N Stretch: A strong and sharp absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the carbonyl stretch of the acetyl group is predicted to appear in the range of 1680-1700 cm⁻¹.

C-O Stretch: The stretching vibration of the aryl-ether bond of the methoxy group will likely result in a strong band around 1250 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹ will correspond to the carbon-carbon stretching vibrations within the aromatic ring.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed just below 3000 cm⁻¹.

Predicted Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1690 | Strong | C=O Stretch |

| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1450 | Medium | CH₃ Bend |

| ~1250 | Strong | Aryl-O Stretch |

| ~1030 | Medium | O-CH₃ Stretch |

Note: These are predicted vibrational frequencies based on group frequency correlations.

Relaxation-Assisted Two-Dimensional Infrared (RA 2DIR) spectroscopy is an advanced technique that utilizes vibrational energy transfer to enhance cross-peak amplitudes, allowing for the study of long-range intramolecular interactions. A study on the closely related compound, 4-acetylbenzonitrile (B130643), has demonstrated the utility of RA 2DIR in probing the interaction between the cyano (CN) and carbonyl (CO) vibrational modes. rsc.orghmdb.ca

In this study, a significant enhancement of the cross-peak between the CN and CO modes was observed, indicating that vibrational energy can be efficiently transferred between these two groups despite their separation. rsc.orghmdb.ca This suggests that RA 2DIR could be a powerful tool for studying the intramolecular dynamics of this compound. The presence of the methoxy group in this compound might influence the vibrational energy relaxation pathways compared to 4-acetylbenzonitrile, potentially altering the cross-peak intensities and dynamics observed in an RA 2DIR experiment. Such a study could provide valuable insights into how different substituents on the benzene ring mediate long-range vibrational energy flow.

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique capable of enhancing Raman signals by factors of up to 10¹², allowing for the potential detection of single molecules. arxiv.org The technique relies on the amplification of electromagnetic fields generated by the excitation of localized surface plasmons on nanostructured metallic surfaces, typically gold or silver. arxiv.orgmdpi.com

As of this writing, specific SERS studies dedicated exclusively to this compound are not prevalent in publicly accessible scientific literature. However, the principles of SERS and its application to analogous compounds, such as other benzonitrile (B105546) derivatives, suggest its potential utility. For instance, SERS has been successfully used to study the adsorption behavior and orientation of molecules on metal surfaces. ias.ac.in The nitrile (C≡N) group and the aromatic ring system of this compound could interact with a SERS-active substrate, providing significant signal enhancement.

A hypothetical SERS analysis would likely reveal enhanced vibrational modes corresponding to the nitrile stretching frequency, aromatic ring vibrations, and modes associated with the acetyl and methoxy functional groups. The orientation of the molecule on the metallic surface could be inferred from the relative enhancement of specific vibrational modes, providing insight into the molecule-substrate interaction mechanism. ias.ac.in

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds. Various MS techniques can be applied to characterize this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition from its exact mass. For this compound (molecular formula: C₁₀H₉NO₂), the theoretical monoisotopic mass is 175.06332 Da. uni.lu HRMS analysis can confirm this composition by measuring the mass-to-charge ratio (m/z) to a high degree of precision, typically within a few parts per million (ppm).

This technique is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental formulas. Predicted HRMS data for various adducts of this compound, which are commonly formed in electrospray ionization (ESI) or other soft ionization sources, are detailed in the table below. uni.lu

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 176.07060 |

| [M+Na]⁺ | 198.05254 |

| [M+K]⁺ | 214.02648 |

| [M+NH₄]⁺ | 193.09714 |

| [M-H]⁻ | 174.05604 |

| [M+HCOO]⁻ | 220.06152 |

This table presents predicted mass-to-charge ratios for common adducts of this compound, essential for its identification via HRMS. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. scispace.com It is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point amenable to GC analysis, can be effectively characterized using this method.

In a typical GC-MS analysis, the compound would first be separated from other components in a sample on a capillary column. The retention time (RT) is a characteristic property under specific chromatographic conditions. After elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation.

The resulting mass spectrum serves as a molecular fingerprint. While a specific experimental mass spectrum for this compound is not widely published, predictable fragmentation patterns for acetylated benzonitriles would include:

Molecular Ion (M⁺): A peak corresponding to the intact molecule's mass (m/z 175).

Loss of a Methyl Group (-CH₃): A fragment ion at m/z 160, resulting from the cleavage of the acetyl or methoxy methyl group.

Loss of an Acetyl Group (-COCH₃): A prominent fragment ion at m/z 132.

Benzonitrile Core Fragments: Other peaks corresponding to the further breakdown of the aromatic ring structure.

Analysis of these fragmentation patterns allows for unambiguous structural confirmation. scispace.comjournals.co.za

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation power of HPLC with the sensitive and selective detection of MS. youtube.com It is particularly useful for compounds that are non-volatile or thermally labile, making it a versatile alternative to GC-MS. nih.govnih.gov

For the analysis of this compound, a reversed-phase LC method would typically be employed to separate the analyte from impurities. The eluent from the LC column is then introduced into the mass spectrometer via an interface, most commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. youtube.com

The expected primary ions for this compound in an LC-MS analysis would correspond to the adducts listed in the HRMS table (e.g., m/z 176.07060 for [M+H]⁺). uni.lu This makes LC-MS an excellent tool for molecular weight confirmation and quantification in complex matrices. lcms.czmdpi.com

Advanced Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients. longdom.org The development of a robust, stability-indicating HPLC method is critical to ensure that a compound meets quality specifications. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach.

The goal of method development is to achieve adequate separation (resolution) between the main compound peak and any potential impurities or degradation products. ekb.eg Key parameters that are systematically optimized include the stationary phase, mobile phase composition, pH, flow rate, and detector wavelength.

A typical method development strategy for this compound would involve the following steps and parameters, which would then be validated according to International Conference on Harmonisation (ICH) guidelines. longdom.org

| Parameter | Typical Selection / Conditions | Purpose |

| Stationary Phase (Column) | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides good retention for moderately polar aromatic compounds. |

| Mobile Phase | Gradient elution with Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A) | Gradient elution ensures separation of compounds with a wide range of polarities. Formic acid helps to produce sharp peaks. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing a balance between analysis time and efficiency. |

| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm or determined by UV scan) | Provides high sensitivity for the aromatic system of the analyte. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Once optimal chromatographic conditions are established, the method is validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is suitable for its intended purpose of purity assessment. longdom.orgekb.egresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Method Development

The development of a robust Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of this compound is critical for ensuring accurate quantification and impurity profiling. UPLC technology, with its use of sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC). The method development process for this compound would systematically investigate various chromatographic parameters to achieve optimal separation and peak shape.

A reversed-phase approach is typically the most suitable for a molecule with the polarity of this compound. The separation mechanism in reversed-phase chromatography is primarily based on the hydrophobic interactions between the analyte and the stationary phase.

Column Selection: The choice of stationary phase is a critical first step. A C18 column is a common starting point due to its wide applicability and strong hydrophobic retention. However, for compounds with aromatic and polar functional groups like this compound, alternative chemistries can offer different selectivity. Phenyl-hexyl columns, for instance, can provide enhanced retention and selectivity through π-π interactions with the benzene ring of the analyte.

Mobile Phase Optimization: The mobile phase in reversed-phase UPLC typically consists of an aqueous component and an organic modifier.

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used. Acetonitrile is often favored for its lower viscosity and UV transparency at lower wavelengths. The percentage of the organic modifier is a key parameter in controlling retention time; a higher percentage will lead to shorter retention times.

Aqueous Phase and pH Control: The aqueous phase is often modified with a buffer to control the pH. While this compound is not strongly ionizable, pH can influence the ionization state of any potential impurities and affect the silanol groups on the silica-based column packing, thereby impacting peak shape. A buffer such as phosphate or formate is commonly used to maintain a consistent pH throughout the analysis.

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased during the run, is often employed in method development. This approach is beneficial for analyzing samples that may contain impurities with a wide range of polarities, ensuring that all components are eluted in a reasonable time with good peak shape.

Temperature Control: Column temperature is another important parameter that can affect selectivity and viscosity of the mobile phase. Operating at a slightly elevated temperature, for example, 30-40 °C, can lead to sharper peaks and lower backpressure.

Detection: A photodiode array (PDA) detector is suitable for the analysis of this compound, given its chromophoric nature due to the substituted benzene ring. The wavelength of maximum absorbance (λmax) for the compound should be determined to ensure the highest sensitivity.

A summary of a potential UPLC method for this compound is presented in the tables below.

Table 1: UPLC Method Parameters for this compound

| Parameter | Condition |

| Instrument | Waters ACQUITY UPLC H-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA at 254 nm |

| Run Time | 10 minutes |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 95.0 | 5.0 | 6 |

| 1.00 | 95.0 | 5.0 | 6 |

| 5.00 | 5.0 | 95.0 | 6 |

| 7.00 | 5.0 | 95.0 | 6 |

| 7.10 | 95.0 | 5.0 | 6 |

| 10.00 | 95.0 | 5.0 | 6 |

Method Validation: Once the optimal chromatographic conditions are established, the method would be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The development of a well-defined UPLC method is a prerequisite for the reliable analysis of this compound in various applications, from reaction monitoring during synthesis to quality control of the final product.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's most stable conformation (its optimized geometry) and the distribution of electrons within it.

The first step in a computational study is typically a geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. This process yields precise information on bond lengths, bond angles, and dihedral angles. While a specific crystallographic or DFT-optimized dataset for 4-acetyl-2-methoxybenzonitrile is not available, the expected parameters can be inferred from studies on analogous compounds like p-acetylbenzonitrile and general principles of chemical bonding. researchgate.net

The resulting optimized structure would provide the foundation for all subsequent electronic property calculations, ensuring they are performed on the most stable molecular conformation.

Table 1: Representative Predicted Geometrical Parameters for Key Functional Groups Note: These are typical, expected values. Precise values require specific DFT calculations for this compound.

| Parameter | Bond/Angle | Expected Value (Å or °) |

| Bond Length | C=O (Acetyl) | ~1.21 Å |

| Bond Length | C≡N (Nitrile) | ~1.16 Å |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-O (Methoxy) | ~1.36 Å |

| Bond Angle | C-C-O (Acetyl) | ~120° |

| Bond Angle | C-C≡N (Nitrile) | ~180° |

Charge distribution analysis provides insight into how electron density is shared across the atoms within a molecule, highlighting electrostatic properties. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to assign partial atomic charges. wikipedia.orgniscpr.res.in While Mulliken charges are computationally simple, NBO charges are often considered more reliable as they are less dependent on the basis set used in the calculation. stackexchange.com

For this compound, the analysis is expected to show a significant negative charge on the highly electronegative oxygen atoms of the acetyl and methoxy (B1213986) groups, as well as on the nitrogen atom of the nitrile group. Consequently, the carbon atoms bonded to these heteroatoms would exhibit a positive partial charge. This charge polarization is a key determinant of the molecule's dipole moment and its interaction with other polar molecules. niscpr.res.in

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxibiology.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. orientjchem.org Conversely, a small gap suggests the molecule is more polarizable and reactive. orientjchem.org Computational studies on the closely related p-acetylbenzonitrile have calculated the HOMO and LUMO energies, providing a valuable reference. orientjchem.org

Table 2: Calculated Frontier Molecular Orbital Energies for p-Acetylbenzonitrile (DFT Method) Data from a computational study on p-acetylbenzonitrile, a structural analogue.

| Orbital | Energy (eV) |

| HOMO | -9.509 |

| LUMO | -5.751 |

| Energy Gap (ΔE) | 3.758 |

Source: Orient J Chem 2013;29(1) orientjchem.org

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comlibretexts.org It is an invaluable tool for identifying the electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map of this compound, the regions of most negative potential (typically colored red) would be concentrated around the electronegative oxygen atoms of the acetyl and methoxy groups and the nitrogen atom of the nitrile group. wolfram.comuni-muenchen.de These areas represent the most likely sites for attack by electrophiles. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the aromatic ring and the methyl group, indicating sites susceptible to nucleophilic attack. researchgate.net

Vibrational Spectroscopy Simulations and Assignments

Theoretical calculations can simulate the infrared (IR) and Raman spectra of a molecule, providing a powerful tool for interpreting and assigning experimental vibrational data. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the identification of characteristic functional group vibrations.

Computational methods, particularly DFT, can accurately predict the fundamental vibrational modes of a molecule. researchgate.net The calculated wavenumbers are often scaled by a small factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. orientjchem.org

For this compound, the most characteristic vibrations would be the stretching modes of the nitrile (C≡N) and acetyl (C=O) groups. Based on studies of p-acetylbenzonitrile, the C≡N stretch is expected to appear as a strong band around 2213-2231 cm⁻¹ in the Raman spectrum and 2253 cm⁻¹ in the IR spectrum. researchgate.netorientjchem.org The C=O stretching vibration is also a strong feature, typically observed in the region of 1680-1700 cm⁻¹. Other significant predicted bands would include the stretching and bending modes of the methyl (CH₃) group and various vibrations of the substituted benzene (B151609) ring. orientjchem.org

Table 3: Predicted Vibrational Frequencies and Assignments for Key Modes Based on DFT calculations for the analogous compound p-acetylbenzonitrile.

| Predicted Wavenumber (cm⁻¹, Scaled DFT) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |

| 2213 | 2253 | 2231 | ν(C≡N) stretch |

| 1686 | 1686 | 1687 | ν(C=O) stretch |

| 1466, 1453 | - | - | δₐₛ(CH₃) asymmetric deformation |

| 1384 | 1372 | - | δₛ(CH₃) symmetric deformation |

| 786 | - | 781, 792 | Phenyl ring breathing mode |

Source: Orient J Chem 2013;29(1) orientjchem.org (ν: stretching; δ: deformation/bending)

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a powerful computational method used to describe the vibrational motions of a molecule. In this analysis, the complex, coupled vibrations of a molecule are mathematically decomposed into a set of independent, uncoupled vibrational modes known as normal modes. Each normal mode corresponds to a specific frequency of vibration and involves the synchronous movement of atoms. This theoretical approach is crucial for the accurate assignment of bands observed in experimental infrared (IR) and Raman spectra. ijtsrd.comglobalresearchonline.net

The Potential Energy Distribution (PED) is calculated as part of the NCA and provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific normal mode. A high PED percentage for a particular internal coordinate indicates that the vibrational mode is primarily associated with that specific motion. For instance, a PED analysis can confirm that a vibrational band has 88% C≡N stretching character, with minor contributions from other motions like C-CN stretching. ijtsrd.com

While a specific NCA and PED study for this compound is not available in the reviewed literature, extensive research on the closely related compound p-acetylbenzonitrile (4-acetylbenzonitrile) provides a reliable model for understanding its vibrational characteristics. Theoretical calculations for 4-acetylbenzonitrile (B130643) have been performed using Density Functional Theory (DFT) methods, which show good agreement with experimental FTIR and FT-Raman data. researchgate.netorientjchem.org The assignments for key vibrational modes are detailed in the table below.

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) (DFT) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|---|

| ν(C≡N) | Cyano group stretching | 2213 | 2253 | 2231 |

| ν(C=O) | Carbonyl stretching | 1646 | 1646 | 1639 |

| ν(CH₃) | Methyl group symmetric stretching | 2933 | - | 2939 |

| ν(C-C) | Aromatic ring stretching | 1605 | 1608 | 1607 |

| δ(CH₃) | Methyl group symmetric bending | 1395 | 1390 | 1394 |

| ν(C-CO) | Acetyl group C-C stretching | 1259 | 1263 | 1268 |

| γ(CH) | Aromatic C-H out-of-plane bending | 860 | 853 | - |

Data derived from computational and experimental studies on p-acetylbenzonitrile. researchgate.netorientjchem.org

Effects of Substituents on Vibrational Frequencies

The vibrational frequencies of a molecule are highly sensitive to the electronic effects of its substituent groups. Substituents can alter the electron density distribution within the molecule, which in turn affects the force constants of the chemical bonds and leads to shifts in the corresponding vibrational frequencies. mdpi.com In this compound, the benzene ring is functionalized with three distinct groups: a cyano group (-C≡N), an acetyl group (-COCH₃), and a methoxy group (-OCH₃).

Cyano Group (-C≡N): This group is strongly electron-withdrawing through both inductive and resonance effects. The C≡N triple bond has a characteristic stretching frequency that is sensitive to its electronic environment. In isolated benzonitrile (B105546), this stretch appears around 2244 cm⁻¹. nii.ac.jp

Acetyl Group (-COCH₃): The acetyl group is also electron-withdrawing due to the electronegativity of the oxygen atom. This effect influences the vibrations of the benzene ring and the carbonyl (C=O) bond itself. The C=O stretching vibration in aromatic ketones typically appears in the 1650-1750 cm⁻¹ region. researchgate.net

Methoxy Group (-OCH₃): The methoxy group acts as an electron-donating group through resonance, where the lone pairs on the oxygen atom delocalize into the aromatic ring. This increases the electron density of the ring. This donation effect can alter the force constants of the ring's C-C bonds and influence other substituents.

Theoretical Prediction of NMR Chemical Shifts

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a fundamental application of computational chemistry, providing valuable insights into molecular structure and electronic environments. The most common high-level method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). modgraph.co.uknih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS).

¹H NMR Chemical Shift Calculations

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the aromatic protons and the protons of the methyl and methoxy groups. While specific GIAO calculations for this molecule are not available in the literature, a reliable prediction can be made by analyzing experimental data from analogous compounds.

Aromatic Protons (Ar-H): The chemical shifts of these protons are influenced by the electronic effects of all three substituents. Based on data from related structures like 2-methoxybenzonitrile (B147131) and other substituted benzenes, the aromatic protons are expected to appear in the range of δ 6.9–7.9 ppm. rsc.org The precise shifts and splitting patterns (doublets, doublet of doublets) would depend on their position relative to the substituents.